molecular formula C14H11NO B562401 Dibenzazepinone-d4 CAS No. 1189706-86-2

Dibenzazepinone-d4

Cat. No.: B562401
CAS No.: 1189706-86-2
M. Wt: 213.272
InChI Key: VSZGCLXGCOECAY-DNZPNURCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzazepinone-d4 is a chemical compound with the molecular formula C14H7D4NO and a molecular weight of 213.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula O=C1C2=CC=CC=C2NC3=C([2H])C([2H])=C([2H])C([2H])=C3C1 . This indicates that the compound has a complex structure with multiple carbon ©, hydrogen (D), nitrogen (N), and oxygen (O) atoms.


Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in Chloroform, Dichloromethane, DMF, and Ethanol . It should be stored at -20° C .

Scientific Research Applications

Synthesis Methodologies

Palladium-Catalyzed Intramolecular Arylation : A novel approach for the synthesis of dibenzazepinones involves palladium-catalyzed intramolecular arylation of o-(2'-bromophenyl)anilide enolates. This method enables the formation of the seven-membered ring with moderate to excellent yields, offering a more convenient synthesis route for dibenzazepinones, including aminodibenzazepinone 1, a core structure in certain inhibitors (Xiaohong Pan & C. Wilcox, 2010).

Solid-Phase Synthesis : There are novel solid-phase routes to the dibenzoxazepinone nucleus, one involving intramolecular phenolate displacement and another preparing the tricyclic nucleus in solution prior to derivatization on resin. These methodologies highlight the adaptability of dibenzazepinone synthesis for pharmaceutical relevance (N. Hone, J. I. Salter, & J. Reader, 2003).

Therapeutic Potential

Dopamine Receptor Antagonists : Dibenzazecines, a novel class of dopamine receptor antagonists, have shown high affinities and a tendency for D1 selectivity. These compounds, including dibenzazepinone derivatives, display significant potential in modulating dopamine receptors, which is crucial for developing therapies for neurological disorders (D. Robaa et al., 2011).

Integrin αVβ3 Antagonists : The synthesis of N-substituted dibenzazepinone derivatives has led to the discovery of novel potent and selective αVβ3 antagonists. These compounds have shown efficacy in functional cellular assays, highlighting their potential in therapeutic applications targeting integrin-mediated processes (A. Kling et al., 2002).

Safety and Hazards

When handling Dibenzazepinone-d4, it’s important to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661903
Record name (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189706-86-2
Record name (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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